Cinoxacin

Catalog No.
S523816
CAS No.
28657-80-9
M.F
C12H10N2O5
M. Wt
262.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinoxacin

CAS Number

28657-80-9

Product Name

Cinoxacin

IUPAC Name

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

InChI

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)

InChI Key

VDUWPHTZYNWKRN-UHFFFAOYSA-N

SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3

Solubility

Soluble in DMSO, not in water

Synonyms

Cinoxacin; Cinobac; Compound 64716; Cinoxacine; Cinoxacino; Cinoxacinum;Acid, Azolinic; Azolinic Acid;

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3

Description

The exact mass of the compound Cinoxacin is 262.05897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756695. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic. It belongs to the ontological category of oxo carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Antibacterial Properties

    Cinoxacin belongs to a class of antibiotics called fluoroquinolones. These medications work by inhibiting an enzyme essential for bacterial DNA replication. While not a first-line treatment anymore, researchers can utilize cinoxacin to study its mechanism of action against various bacterial strains and identify potential weaknesses to develop new antibiotics [].

  • Comparison Studies

    Due to its well-understood properties and past clinical use, cinoxacin can serve as a reference point when evaluating the effectiveness of new antibiotics. Researchers can compare the activity of novel drugs against cinoxacin to assess their potency and spectrum of action [].

  • Environmental Studies

    The presence of antibiotics in the environment is a growing concern. Studies have investigated the persistence and degradation of cinoxacin in different environmental matrices such as soil and water. This information helps scientists understand the potential ecological impact of antibiotics and develop strategies for wastewater treatment [].

  • Chemical Modifications

    Cinoxacin's chemical structure can be modified to create new derivatives with potentially improved properties. Researchers can explore these modifications to develop novel antibiotics with broader activity or enhanced resistance to bacterial resistance mechanisms [].

Cinoxacin belongs to the first generation of fluoroquinolone antibiotics. It was introduced in the 1970s and offered a slight improvement over earlier quinolones like nalidixic acid in terms of antibacterial activity []. Cinoxacin was patented in 1972 by Eli Lilly [].


Molecular Structure Analysis

Cinoxacin's molecular formula is C12H10N2O5, with a chemical structure featuring a bicyclic core consisting of a fused pyridine and pyridone ring system. A key feature is the presence of a fluorine atom attached to one of the pyridine rings, which contributes to its antibacterial activity [].


Chemical Reactions Analysis

While detailed information on the synthesis of Cinoxacin is commercially confidential, scientific literature suggests a multi-step process involving the condensation of various organic precursors [].

Cinoxacin undergoes decomposition upon exposure to light and heat [].


Physical And Chemical Properties Analysis

  • Melting point: 312-314 °C []
  • Solubility: Slightly soluble in water, freely soluble in dilute acids and alkalis []
  • Stability: Light and heat sensitive []

Cinoxacin inhibits bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. By inhibiting this enzyme, Cinoxacin prevents bacteria from dividing and reproducing [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.1

Exact Mass

262.05897

LogP

1.5
1.5

Appearance

Solid powder

Melting Point

261-262
261°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LMK22VUH23

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

For the treatment of initial and recurrent urinary tract infections in adults caused by the following susceptible microorganisms: Escherichia coli, Proteus mirabilis, Proteus vulgaris, Klebsiella species (including K. pneumoniae), and Enterobacter species.
FDA Label

Pharmacology

Cinoxacin is a synthetic antibacterial agent with in vitro activity against many gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family. Cinoxacin inhibits bacterial deoxyribonucleic acid (DNA) synthesis, is bactericidal, and is active over the entire urinary pH range. Cross resistance with nalidixic acid has been demonstrated.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MB - Other quinolones
J01MB06 - Cinoxacin

Mechanism of Action

Evidence exists that cinoxacin binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis. It appears to also inhibit DNA gyrase. This enzyme is necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division is inhibited.

Pictograms

Irritant

Irritant

Other CAS

28657-80-9

Wikipedia

Cinoxacin

Biological Half Life

While the mean serum half-life is 1.5 hours, the half-life may exceed 10 hours in case of renal impairment.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Targeting quorum sensing by designing azoline derivatives to inhibit the N-hexanoyl homoserine lactone-receptor CviR: Synthesis as well as biological and theoretical evaluations

Alejandro Bucio-Cano, Alicia Reyes-Arellano, José Correa-Basurto, Martiniano Bello, Jenifer Torres-Jaramillo, Héctor Salgado-Zamora, Everardo Curiel-Quesada, Javier Peralta-Cruz, Alcives Avila-Sorrosa
PMID: 26654469   DOI: 10.1016/j.bmc.2015.10.046

Abstract

To counteract bacterial resistance, we investigated the interruption of quorum sensing mediated by non-classical bioisosteres of the N-hexanoyl homoserine lactone with an azoline core. For this purpose, a set of selected 2-substituted azolines was synthesized, establishing the basis for a new protocol to synthesize 2-amino imidazolines. The synthesized compounds were evaluated as inhibitors of violacein production in Chromobacterium violaceum. Theoretical studies on bioisostere-protein interactions were performed using CviR. The results show that some azolines decreased violacein production, suggesting an antiquorum sensing profile against Gram-negative bacteria. Docking and molecular dynamic simulations together with binding free energy calculations revealed the exact binding and inhibitory profiles. These theoretical results show relationship with the in vitro activity of the azoline series.


Synthesis of amino acid derivatives of quinolone antibiotics

Alan R Katritzky, Munawar Ali Munawar, Judit Kovacs, Levan Khelashvili
PMID: 19462046   DOI: 10.1039/b900762h

Abstract

Optically pure conjugates of quinolone antibiotics with naturally occurring amino acids are synthesized in 40-98% yields.


Synthesis, primary photophysical and antibacterial properties of naphthyl ester cinoxacin and nalidixic acid derivatives

Franklin Vargas, Tamara Zoltan, Carlos Rivas, Alvaro Ramirez, Tulynan Cordero, Yrene Díaz, Carla Izzo, Ylec M Cárdenas, Verónica López, Lubimar Gómez, Jessenia Ortega, Alberto Fuentes
PMID: 18562206   DOI: 10.1016/j.jphotobiol.2008.05.001

Abstract

We have synthesized two naphthyl ester quinolone derivates and determined their ability to generate reactive oxygen species (ROS) such as (1)O(2), ()OH, H(2)O(2) upon photolysis with UV-A light. The ability of cinoxacin (1) and nalidixic acid (2), and their naphthyl ester derivatives (3 and 4) to generate a dose-dependent amount of singlet oxygen and ROS (()(-)O(2), ()OH) in cell-free systems was detected by histidine assay and by luminol-enhanced chemiluminescence (LCL), respectively. Their electronic absorption and emission spectra were quantified and their photostability was determined. Their tendency to generate peroxidic derivative species showed the following order: 3>4; in contrast, their ability to generate singlet oxygen was 4>3 and these were better sensitizers than their parent quinolones 1 and 2. The antibacterial activity in darkness and under irradiation of compounds 3 and 4 was tested on Escherichia coli and compared with that of their parent compounds. An enhanced antibacterial activity by irradiation of the naphthyl esters of cinoxacin and nalidixic acid on E. coli was observed.


Improved susceptibilities to cinoxacin and other antimicrobial agents of some Providencia species re-identified on the basis of fermentation of polyhydric alcohols

G Cornaglia, M Mistretta, B Dainelli, G Satta
PMID: 16312291   DOI:

Abstract




Structure and medium effects on the photochemical behavior of nonfluorinated quinolone antibiotics

Paulina Pávez, Bárbara Herrera, Alejandro Toro-Labbé, María Victoria Encinas
PMID: 17132068   DOI: 10.1562/2006-08-21-RA-1009

Abstract

The photophysical behavior of the quinolone antibiotics, oxolinic (OX), cinoxacin (CNX) and pipemidic (PM) acids was studied as a function of pH and solvent properties. The ground state of these compounds exhibits different protonated forms, which also exist in the first excited states. Theoretical calculations of the Fukui indexes allowed to assigning the different protonation equilibria. The pK values indicate that the acidity of the 3-carboxylic and 4-carbonyl groups increases with the N-atom at position 2 in CNX. It has been found that fluorescence properties are strongly affected by pH, the more fluorescent species is that with protonated carboxylic acid, protonated species at the carbonyl group and the totally deprotonated form present very low fluorescence. The fluorescence behavior also depends on the chemical structure of the quinolone and on the solvent properties. The analysis of the solvent effect on the maximum and the width of the fluorescence band of OX, using the linear solvent-energy relation solvatochromic equation, indicates that the polarizability and hydrogen bond donor ability are the parameters that condition the spectral changes. The hydrogen bond acceptor ability of the solvents also contributes to the spectral shifts of CNX. The compound bearing the piperazinyl group at the position 7, PM only is fluorescent in high protic solvents. These results are discussed in terms of the competition between the intra- and intermolecular hydrogen bonds. The irradiation of OX, CNX and PM using 300 nm UV light led to a very low photodecomposition rate. Under the same conditions the nalidixic acid (NA), a structurally related quinolone, photodecomposes two orders of magnitude faster.


Selective action of fluoroquinolones against intracellular amastigotes of Leishmania (Viannia) panamensis in vitro

Ibeth C Romero, Nancy G Saravia, John Walker
PMID: 16539034   DOI: 10.1645/GE-3489.1

Abstract

We have demonstrated that fluoroquinolones, a class of antibacterial agents that act through inhibition of type II DNA topoisomerases, exert selective action against intracellular amastigotes of Leishmania (Viannia) panamensis at concentrations that are achievable in vivo. Drug cytotoxicity assays employing the luciferase reporter gene revealed that intracellular amastigotes were 6.6- to 25.9-fold more sensitive than human macrophages (P < 0.05) to second-generation fluoroquinolones in vitro. The most selective agents (enoxacin and ciprofloxacin) exhibited 2 orders of magnitude greater potency against parasites (50% effective dose [ED50] = 54.9-83.4 microM) than host cells (ED50 = 1,425-1,740 microM). Linear regression analysis of ED50 data confirmed a complete lack of correlation (r = 0.001) between the relative drug sensitivities of parasites and host cells. A potential relationship between the structures of fluoroquinolones and their relative leishmanicidal activities was observed. The key substituents of the basic pyridone beta-carboxylic acid nucleus accounting for enhanced antiparasite potency and selectivity appear to be a nitrogen at position 8 of the bicyclic nucleus (enoxacin), a cyclopropyl substituent at the R1 site (ciprofloxacin), and linkage of the R1 and X8 groups by a CH3CHO bridge to form a tricyclic compound (ofloxacin). These findings support the potential of fluoroquinolones and derivatives as novel antileishmanials and encourage their clinical evaluation.


Endosymbiotic alga from green hydra under the influence of cinoxacin

G Kovacević, M Kalafatić, N Ljubesić
PMID: 16295658   DOI: 10.1007/BF02931567

Abstract

Cinoxacin (Cxn) showed a strong effect on the endosymbiotic alga Chlorella; it was significantly damaged. Changes in algal color, position, structure and ultrastructure were found. In some algal cells ultrastructures were completely destroyed. The antichloroplastal and antimitochondrial effect was especially expressed. Damage to the thylakoid system of chloroplasts was more pronounced with increasing Cxn concentration. Some of the mitochondria were swollen and some of them were completely destroyed. From the evolutionary point of view, the correlation between antibacterial, and antichloroplastal and antimitochondrial effect of Cxn points to the evolutionary connection of chloroplasts and mitochondria with eubacteria.


Vibrational spectroscopic characterization of fluoroquinolones

U Neugebauer, A Szeghalmi, M Schmitt, W Kiefer, J Popp, U Holzgrabe
PMID: 15820884   DOI: 10.1016/j.saa.2004.11.014

Abstract

Quinolones are important gyrase inhibitors. Even though they are used as active agents in many antibiotics, the detailed mechanism of action on a molecular level is so far not known. It is of greatest interest to shed light on this drug-target interaction to provide useful information in the fight against growing resistances and obtain new insights for the development of new powerful drugs. To reach this goal, on a first step it is essential to understand the structural characteristics of the drugs and the effects that are caused by the environment in detail. In this work we report on Raman spectroscopical investigations of a variety of gyrase inhibitors (nalidixic acid, oxolinic acid, cinoxacin, flumequine, norfloxacin, ciprofloxacin, lomefloxacin, ofloxacin, enoxacin, sarafloxacin and moxifloxacin) by means of micro-Raman spectroscopy excited with various excitation wavelengths, both in the off-resonance region (532, 633, 830 and 1064 nm) and in the resonance region (resonance Raman spectroscopy at 244, 257 and 275 nm). Furthermore DFT calculations were performed to assign the vibrational modes, as well as for an identification of intramolecular hydrogen bonding motifs. The effect of small changes in the drug environment was studied by adding successively small amounts of water until physiological low concentrations of the drugs in aqueous solution were obtained. At these low concentrations resonance Raman spectroscopy proved to be a useful and sensitive technique. Supplementary information was obtained from IR and UV/vis spectroscopy.


Corneal and scleral permeability of quinolones--a pharmacokinetics study

Ming-Cheng Tai, Da-Wen Lu, Chiao-Hsi Chiang
PMID: 14733712   DOI: 10.1089/108076803322660468

Abstract

To investigate the corneal and scleral permeability of nalidixic acid and synthesized fluoroquinolones and their in vivo pharmacokinetics in rabbits.
The corneal and scleral permeability coefficients of ciprofloxacin, norfloxacin, cinoxacin, enoxacin, and ofloxacin were determined in rabbits using high performance liquid chromatography (HPLC). The aqueous humor levels of norfloxacin and ciprofloxacin were measured separately by topical instillation of 0.3% solutions of the two drugs onto rabbit eyes.
Nalidixic acid had a higher corneal permeability coefficient (17.3 +/- 3.56 x 10(-6) cm/second) than all other drugs tested (p < 0.01). Corneal permeability coefficients in rabbits among ciprofloxacin, norfloxacin, cinoxacin, enoxacin, and ofloxacin were not significantly different (p > 0.1). Comparing the corneal and scleral permeability coefficients, only values for nalidixic acid were not significantly different (17.35 +/- 3.56 x l0(-6) cm/second versus 22.69 +/- 5.19 x 10(-6) cm/second, p > 0.05), while all other drugs had scleral permeability coefficients 8 to 10 times greater than corneal permeability coefficients. The mean aqueous humor concentration of norfloxacin and ciprofloxacin at 60 minutes to 180 minutes after instillation was around 0.3 microg/mL, a value higher than MIC90 of most bacteria.


The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents

Frederic Collin, Anthony Maxwell
PMID: 31181289   DOI: 10.1016/j.jmb.2019.05.050

Abstract

Microcin B17 (MccB17) is an antibacterial peptide produced by strains of Escherichia coli harboring the plasmid-borne mccB17 operon. MccB17 possesses many notable features. It is able to stabilize the transient DNA gyrase-DNA cleavage complex, a very efficient mode of action shared with the highly successful fluoroquinolone drugs. MccB17 stabilizes this complex by a distinct mechanism making it potentially valuable in the fight against bacterial antibiotic resistance. MccB17 was the first compound discovered from the thiazole/oxazole-modified microcins family and the linear azole-containing peptides; these ribosomal peptides are post-translationally modified to convert serine and cysteine residues into oxazole and thiazole rings. These chemical moieties are found in many other bioactive compounds like the vitamin thiamine, the anti-cancer drug bleomycin, the antibacterial sulfathiazole and the antiviral nitazoxanide. Therefore, the biosynthetic machinery that produces these azole rings is noteworthy as a general method to create bioactive compounds. Our knowledge of MccB17 now extends to many aspects of antibacterial-bacteria interactions: production, transport, interaction with its target, and resistance mechanisms; this knowledge has wide potential applicability. After a long time with limited progress on MccB17, recent publications have addressed critical aspects of MccB17 biosynthesis as well as an explosion in the discovery of new related compounds in the thiazole/oxazole-modified microcins/linear azole-containing peptides family. It is therefore timely to summarize the evidence gathered over more than 40 years about this still enigmatic molecule and place it in the wider context of antibacterials.


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